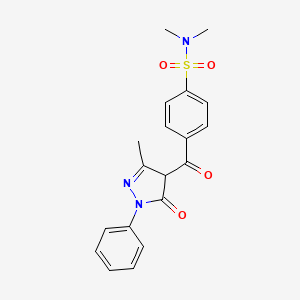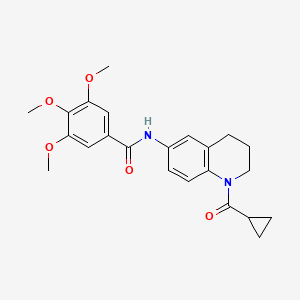
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a heterocyclic compound that features both benzothiazole and thiazolidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and using environmentally benign reagents .
化学反応の分析
Types of Reactions
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
科学的研究の応用
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: It has potential as an anti-tubercular agent and is being studied for its anti-cancer properties.
作用機序
The mechanism of action of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound’s anti-tubercular activity is linked to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Thiazolidine-4-one: A related compound with similar structural features.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is unique due to its dual functionality, combining the properties of both benzothiazole and thiazolidinone rings. This dual functionality enhances its biological activity and broadens its range of applications compared to its individual components.
特性
CAS番号 |
380193-87-3 |
|---|---|
分子式 |
C11H8N2OS2 |
分子量 |
248.3 g/mol |
IUPAC名 |
(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+ |
InChIキー |
XJWRTKVKIVPNKO-BJMVGYQFSA-N |
SMILES |
C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |
異性体SMILES |
C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1 |
正規SMILES |
C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2466023.png)
![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2466025.png)
![2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2466027.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2466031.png)
![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)
![2-Oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2466033.png)

![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2466038.png)
![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2466040.png)
![2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2466041.png)
![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)
